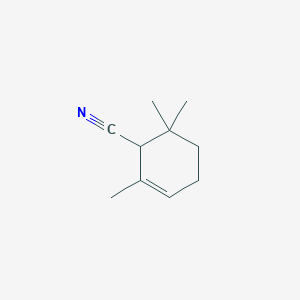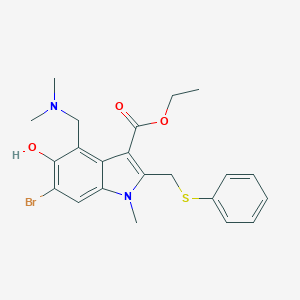
Arbidol
Vue d'ensemble
Description
Umifenovir, commercialisé sous le nom de marque Arbidol, est un médicament antiviral principalement utilisé pour le traitement et la prophylaxie de la grippe et d'autres infections virales respiratoires. Il est utilisé en Russie depuis environ 25 ans et en Chine depuis 2006. Le composé est une molécule hydrophobe à base d'indole qui présente une activité antivirale à large spectre contre les virus à ARN et à ADN .
Mécanisme D'action
Target of Action
Arbidol, also known as Umifenovir, primarily targets the spike glycoprotein of various viruses . This protein plays a crucial role in the virus’s ability to infect host cells by facilitating the virus’s attachment and entry into the cell .
Mode of Action
This compound interacts with its target, the spike glycoprotein, by impeding its trimerization . This trimerization is a key process for the virus to adhere to and hijack host cells . By blocking this process, this compound effectively inhibits the virus’s ability to infect host cells .
Biochemical Pathways
This compound’s mode of action affects the biochemical pathway of viral replication. By inhibiting the trimerization of the spike glycoprotein, this compound disrupts the virus’s ability to enter host cells and replicate . This disruption of the viral replication cycle results in a decrease in the number of new viruses produced .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is metabolized in the liver, primarily by the CYP3A4 enzyme . It has a bioavailability of 40% and an elimination half-life of 17-21 hours . Approximately 40% of this compound is excreted unchanged in feces and urine .
Result of Action
The result of this compound’s action at the molecular and cellular level is the effective inhibition of viral infection. By preventing the trimerization of the spike glycoprotein, this compound stops the virus from entering host cells and replicating . This results in a decrease in the severity of symptoms and the duration of viral diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the intracellular environment can impact this compound’s ability to interfere with membrane fusion . Additionally, the presence of other medications and the patient’s overall health status can also affect the efficacy and stability of this compound .
Analyse Biochimique
Biochemical Properties
Arbidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits viral fusion by stabilizing the prefusion conformation of the viral hemagglutinin, thereby preventing the virus from entering host cells . This compound also interacts with aromatic amino acids in proteins, which may contribute to its broad-spectrum antiviral activity . Additionally, it has been shown to induce the production of interferon and stimulate the phagocytic activity of macrophages .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It inhibits viral entry and post-entry stages, significantly impacting virus replication . In the context of SARS-CoV-2, this compound has been shown to block both viral entry and post-entry stages, with a notable inhibition rate . Furthermore, this compound can induce cell cycle arrest and inhibit the proliferation of certain cancer cells, such as esophageal squamous cell carcinoma .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It functions as molecular glue, stabilizing the prefusion conformation of viral hemagglutinin, which inhibits the large conformational rearrangements associated with membrane fusion in the low pH of the endosome . This compound also interacts with phospholipid membranes and protein motifs enriched in aromatic residues, which may inhibit several steps of viral life cycles . Additionally, it has been shown to inhibit the phosphorylation and activation of certain proteins involved in DNA replication and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound efficiently blocks viral entry and post-entry stages, with a higher inhibition rate observed at earlier stages . Studies have shown that this compound remains stable and effective over time, with no significant degradation observed in in vitro settings . Long-term effects on cellular function include sustained inhibition of viral replication and potential modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model for Crimean-Congo hemorrhagic fever, this compound at a dosage of 150 mg/kg/day showed no efficacy in vivo . Other studies have demonstrated that this compound can increase survival rates and reduce viral load and histopathological changes in infected animals . High doses of this compound have been associated with increased survival rates and reduced viral replication, but potential toxic effects at very high doses should be considered .
Metabolic Pathways
This compound undergoes extensive metabolism in the human body. The principal biotransformation pathways include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation . The major metabolites identified in human plasma, urine, and feces include sulfinylthis compound, N-demethylsulfinylthis compound, and sulfonylthis compound . The liver and intestines are the major organs involved in the metabolism of this compound, with CYP3A4 being the primary enzyme responsible for its metabolism .
Transport and Distribution
This compound is rapidly absorbed and distributed within cells and tissues. It is transported across cell membranes and accumulates in various tissues, including the liver, lungs, and kidneys . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . The drug’s bioavailability and pharmacokinetic properties have been studied extensively, with findings indicating efficient distribution and prolonged half-life .
Subcellular Localization
This compound is primarily localized in the cell nucleus, where it exerts its antiviral effects . It penetrates both uninfected and infected cells in unchanged form and is observed in the nuclear and cytoplasmic fractions . The localization of this compound in the cell nucleus is associated with its influence on the synthesis of cellular and virus-specific macromolecules, including RNA and DNA synthesis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Umifenovir est synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation du noyau indole : La synthèse commence par la formation de la structure du noyau indole.
Bromation : Le noyau indole subit une bromation pour introduire un atome de brome à une position spécifique.
Réactions de substitution : Diverses réactions de substitution sont effectuées pour introduire des groupes fonctionnels tels que les groupes diméthylamino, phénylsulfanyle et éthoxycarbonyle.
Couplage final : La dernière étape implique le couplage de l'indole substitué avec un ester carboxylique approprié pour former la molécule complète d'umifenovir.
Méthodes de production industrielle
La production industrielle d'umifenovir implique l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela comprend :
Mise à l'échelle des conditions réactionnelles : S'assurer que les réactions peuvent être effectuées efficacement à grande échelle.
Purification : Utiliser des techniques telles que la cristallisation et la chromatographie pour purifier le produit final.
Contrôle qualité : Mettre en œuvre des mesures strictes de contrôle qualité pour garantir la cohérence et la pureté du composé produit.
Analyse Des Réactions Chimiques
Types de réactions
Umifenovir subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Réactifs de substitution : Différents agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent différents dérivés d'umifenovir avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Umifenovir a été largement étudié pour ses propriétés antivirales et a des applications dans divers domaines :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes antiviraux et développer de nouveaux agents antiviraux.
Biologie : Étudié pour ses effets sur la réplication virale et l'interaction avec les composants cellulaires.
Médecine : Principalement utilisé pour le traitement et la prévention de la grippe et d'autres infections virales respiratoires. .
Industrie : Employé dans l'industrie pharmaceutique pour la production de médicaments antiviraux.
Mécanisme d'action
Umifenovir exerce ses effets antiviraux par plusieurs voies :
Antiviral à action directe : Il inhibe directement la réplication virale en interférant avec le cycle de vie viral, y compris l'attachement et l'internalisation.
Agent ciblant l'hôte : Il module la réponse immunitaire de l'hôte, en améliorant la production d'interférons et en stimulant la fonction phagocytaire des macrophages
Inhibition de la fusion membranaire : Umifenovir inhibe la fusion de l'enveloppe virale avec la membrane de la cellule hôte, empêchant l'entrée du virus dans la cellule.
Applications De Recherche Scientifique
Umifenovir has been extensively studied for its antiviral properties and has applications in various fields:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Investigated for its effects on viral replication and interaction with cellular components.
Medicine: Primarily used for the treatment and prevention of influenza and other respiratory viral infections. .
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
Comparaison Avec Des Composés Similaires
Umifenovir est unique dans sa double activité en tant qu'antiviral à action directe et agent ciblant l'hôte. Les composés similaires comprennent :
Oseltamivir : Un autre antiviral utilisé pour le traitement de la grippe, mais qui agit principalement comme un inhibiteur de la neuraminidase.
Favipiravir : Un antiviral qui inhibe l'ARN polymérase virale, utilisé pour traiter la grippe et d'autres infections virales.
Remdesivir : Un antiviral à large spectre qui inhibe l'ARN polymérase virale, utilisé pour traiter la COVID-19
Propriétés
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYEAOKVJSACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895015 | |
| Record name | Umifenovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
"Expected to be poorly soluble" | |
| Record name | Umifenovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target. | |
| Record name | Umifenovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
131707-25-0 | |
| Record name | Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umifenovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umifenovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Umifenovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UMIFENOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)

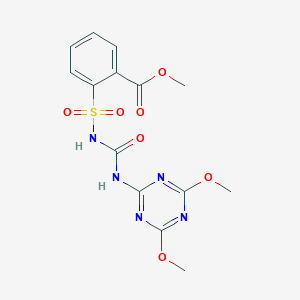
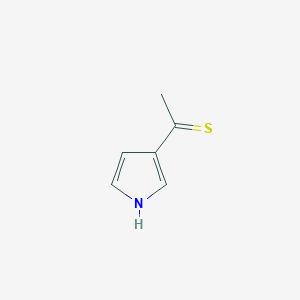
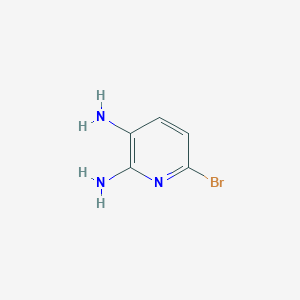
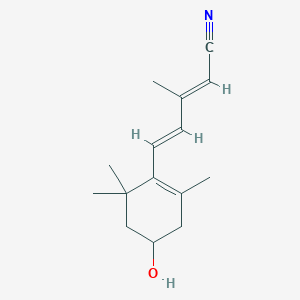
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

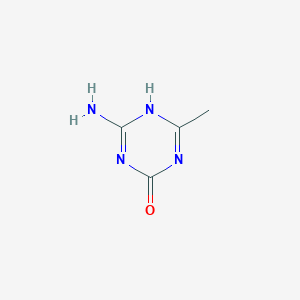

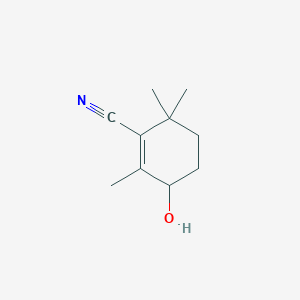
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
